molecular formula C21H18N4O3 B2856314 N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide CAS No. 862811-21-0

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide

Cat. No. B2856314
CAS RN: 862811-21-0
M. Wt: 374.4
InChI Key: UDMPZTFEGOVRSJ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyrimidines are a class of organic compounds that contain an imidazo[1,2-a]pyrimidine moiety . These compounds have been receiving significant attention in the synthetic chemistry community due to their wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and others .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyrimidines is characterized by the presence of an imidazo[1,2-a]pyrimidine moiety. The exact structure would depend on the specific substituents attached to this core structure .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions, including functionalization reactions . The exact reactions would depend on the specific substituents present in the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyrimidines would depend on their specific structure. For example, N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide, a related compound, is a solid with a molecular weight of 288.33 .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyrimidines would depend on their specific structure and the biological target they interact with. Some imidazo[1,2-a]pyrimidines have been found to exhibit anti-inflammatory effects by inhibiting certain inflammatory mediators .

Safety and Hazards

The safety and hazards associated with imidazo[1,2-a]pyrimidines would depend on their specific structure. For instance, N-(4-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)methanesulfonamide has been associated with certain hazards, including harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research on imidazo[1,2-a]pyrimidines could involve the development of new synthetic strategies, the exploration of their medicinal chemistry applications, and the investigation of their mechanisms of action .

properties

IUPAC Name

N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-6-3-5-16(19(18)28-2)20(26)23-15-9-7-14(8-10-15)17-13-25-12-4-11-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDMPZTFEGOVRSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2,3-dimethoxybenzamide

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